molecular formula C14H14O2 B2439315 2,4-Dimethoxy-1,1'-biphenyl CAS No. 17715-56-9

2,4-Dimethoxy-1,1'-biphenyl

Cat. No.: B2439315
CAS No.: 17715-56-9
M. Wt: 214.264
InChI Key: HSKUIMHAKBYULE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethoxy-1,1'-biphenyl can be synthesized through various methods, one of which involves the Suzuki-Miyaura coupling reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the reaction of anisole with phenyl magnesium halide under suitable conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxy-1,1'-biphenyl undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like or .

    Reduction: Reduction reactions typically involve reagents such as or .

    Substitution: Common substitution reactions include and , using reagents like or .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products:

    Oxidation: Formation of .

    Reduction: Formation of .

    Substitution: Formation of or .

Comparison with Similar Compounds

2,4-Dimethoxy-1,1'-biphenyl can be compared with other similar compounds such as:

  • 4,4’-Dimethoxybiphenyl
  • 3,3’-Dimethoxybiphenyl
  • 4-Methoxybiphenyl

Uniqueness: this compound is unique due to its specific methoxy group positions on the biphenyl structure, which influence its chemical reactivity and physical properties . This positioning makes it particularly suitable for applications in liquid crystal materials and organic electronics .

Properties

IUPAC Name

2,4-dimethoxy-1-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-15-12-8-9-13(14(10-12)16-2)11-6-4-3-5-7-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKUIMHAKBYULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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